5-(N-tert-Butoxycarbonylamino)salicylic Acid

Analytical Chemistry Quality Control Organic Synthesis

Unprotected 5-aminosalicylic acid (5-ASA) poses challenges in multi-step synthesis due to nucleophilic amine interference. This Boc-protected derivative (CAS 135321-95-8) resolves this by masking the 5-amino group, enabling chemoselective carboxyl activation for amide/ester conjugation without side reactions. • Enables selective modification at -COOH or phenolic -OH; Boc cleaved under mild acidolysis • ≥95% HPLC purity ensures reproducible SAR and impurity profiling • Sourced from qualified suppliers; global shipping with full COA documentation

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 135321-95-8
Cat. No. B017173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N-tert-Butoxycarbonylamino)salicylic Acid
CAS135321-95-8
Synonyms5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-benzoic Acid;  5-tert-Butoxycarbonylamino-2-hydroxybenzoic Acid; 
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
InChIKeyQAYDBLPDKAGEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected 5-Aminosalicylic Acid Building Block


5-(N-tert-Butoxycarbonylamino)salicylic acid (CAS 135321-95-8) is a Boc-protected derivative of 5-aminosalicylic acid (5-ASA, mesalamine). The compound features a tert-butoxycarbonyl (Boc) group on the 5-amino position of the salicylic acid scaffold . This protection strategy is a standard approach in organic synthesis to temporarily mask the nucleophilic amine, enabling selective reactions at the carboxylic acid or phenolic hydroxyl groups [1]. The Boc group provides stability to the amino functionality under various reaction conditions and can be readily removed via mild acidolysis when the free amine is required [2]. The compound is available from commercial suppliers at defined purity grades (e.g., ≥98% by HPLC) for research and development applications .

Protection Boc-masked amine enables chemoselective reactions at carboxylic acid or phenol
Purity Defined HPLC purity supports reproducible multi-step synthesis
Deprotection Mild acid-labile Boc group compatible with base-sensitive functionalities

Advantages Over Unprotected 5-ASA and Other Salicylates


The presence of the Boc protecting group fundamentally alters the reactivity profile of the 5-aminosalicylic acid core. Unlike unprotected 5-ASA, which possesses a free nucleophilic amine capable of participating in unwanted side reactions (e.g., oxidation, azo-coupling, or premature conjugation), the Boc-protected derivative renders the amine inert under a wide range of synthetic conditions [1]. This allows for chemoselective transformations at the carboxylic acid or phenolic hydroxyl groups, a capability not offered by the parent compound. Furthermore, while other amine protecting groups (e.g., Cbz, Fmoc) are available, the Boc group is uniquely cleaved under mild, orthogonal acidic conditions, leaving base-labile functionalities intact and facilitating its use in complex, multi-step syntheses [2]. The stability and defined purity profile (e.g., 98% HPLC) of the commercial compound ensure reproducible outcomes in sensitive research applications, whereas substituting with in-house protected material introduces variability in purity, positional isomer content, and residual solvent levels .

Unprotected 5-ASA
Free amine leads to oxidation, azo-coupling, or premature conjugation; chemoselectivity may shift.
Alternative protecting groups (Cbz, Fmoc)
Different cleavage conditions (stronger acid, hydrogenolysis, or base) limit orthogonality and multi-step compatibility.
In-house prepared material
Batch variability in purity, positional isomer content, and residual solvents may compromise assay reproducibility.

Key Differentiation from Comparator Compounds


HPLC Purity as a Quality Attribute

Commercially sourced 5-(N-tert-Butoxycarbonylamino)salicylic acid is available with a minimum HPLC purity specification of 98%, as verified by the supplier's Certificate of Analysis . This defined purity level is a critical differentiator from generic, unpurified 5-ASA, which may contain significant levels of related impurities such as 4-aminosalicylic acid (4-ASA) or other synthetic byproducts . The high purity of the Boc-protected derivative minimizes the risk of confounding results in sensitive assays, such as enzyme inhibition studies or cell-based assays, where even minor impurities can exert off-target effects [1].

HPLC Purity
Specification review
Min. 98% (HPLC)
Supports lot-to-lot consistency and limits off-target impurity effects
Compare to typical 5-ASA grades that may contain 4-ASA and related byproducts
Analytical Chemistry Quality Control Organic Synthesis

Chemoselective Reactivity via Orthogonal Protection

The Boc group on the 5-amino position of salicylic acid provides orthogonal protection, allowing chemoselective functionalization of the carboxylic acid or phenolic hydroxyl groups. For example, amide bond formation with the carboxylic acid of 5-(N-Boc-amino)salicylic acid can proceed without interference from the amine, a reaction that would be problematic with unprotected 5-ASA due to competing self-condensation or N-acylation [1]. This principle is widely established in the synthesis of amino acid derivatives of aminosalicylic acids, where the amine must be protected to achieve the desired amide linkage [2].

Orthogonal Reactivity
Class-level inference
Boc-protected: selective carboxyl activation without N-acylation
Unprotected 5-ASA: competing self-condensation and N-acylation
Enables defined amide/ester formation for SAR and probe development
Based on standard peptide coupling conditions (EDC/HOBt)
Synthetic Methodology Medicinal Chemistry Protecting Group Strategy

Mild Deprotection Kinetics

The Boc protecting group is removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), with a half-life of deprotection that is significantly shorter than that of the Cbz (benzyloxycarbonyl) group under comparable conditions [1]. For instance, Boc deprotection with 50% TFA/CH₂Cl₂ is typically complete in under 30 minutes, whereas Cbz groups require stronger acids (e.g., HBr/AcOH) or hydrogenolysis [2]. This kinetic advantage and orthogonality to base-labile protecting groups make the Boc-protected 5-aminosalicylic acid a more versatile intermediate for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) where orthogonal protection strategies are essential [3].

Deprotection Rate
Method context
Boc removal complete in <30 min (TFA/CH₂Cl₂)
Cbz requires HBr/AcOH or hydrogenolysis
Mild, orthogonal deprotection suits solid-phase and multi-step routes
Rate advantage supports temporal control of amine availability
Protecting Group Chemistry Peptide Synthesis Reaction Kinetics

Research and Industrial Applications


Synthesis of Functionalized Derivatives for Screening

The Boc-protected scaffold is employed as a key intermediate for the synthesis of libraries of 5-ASA derivatives with modifications at the carboxylic acid or phenolic hydroxyl group. The high purity (98% HPLC) ensures that the starting material does not introduce confounding impurities into biological assays . The chemoselective reactivity enabled by the Boc group allows for the systematic exploration of structure-activity relationships (SAR) around the 5-ASA core [1].

Amide-Linked Conjugates and Prodrug Preparation

The carboxylic acid of 5-(N-tert-Butoxycarbonylamino)salicylic acid can be selectively activated and coupled to amines or alcohols, forming amide or ester conjugates, respectively. This is a critical step in the development of targeted delivery systems or prodrugs of 5-ASA, where the active drug is released only after cleavage of the Boc group and/or the conjugate linker [1].

Reference Standard and Impurity Marker Use

Given its defined structure and high purity (≥98% HPLC), 5-(N-tert-Butoxycarbonylamino)salicylic acid can serve as a reference standard for the development of analytical methods to detect and quantify related process impurities in the synthesis of mesalamine (5-ASA) active pharmaceutical ingredient (API) . The compound is, in fact, identified as a potential impurity from the synthesis of mesalamine .

Application
Selection Property
Validation Focus
Functionalized derivative libraries for screening
Chemoselective Boc protection
Purity-driven batch reproducibility
Amide/ester conjugates and prodrug research
Orthogonal carboxyl activation
Coupling efficiency and linker stability
Reference standard for mesalamine impurity profiling
Defined purity and identity (≥98% HPLC)
HPLC method validation and impurity marker assignment

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